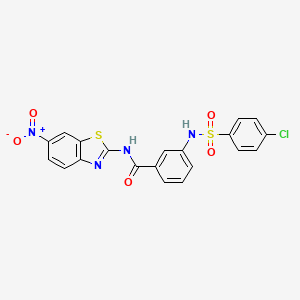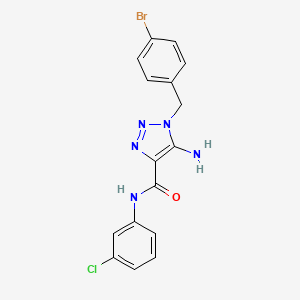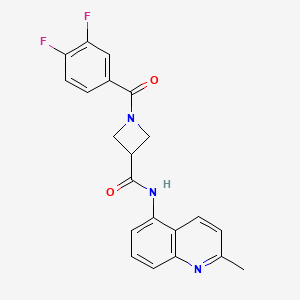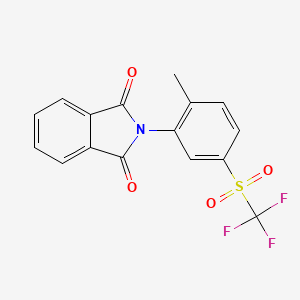![molecular formula C17H21NO B2508540 (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine CAS No. 53519-27-0](/img/structure/B2508540.png)
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of an adamantane moiety and a phenyl group linked through a methylene bridge to a hydroxylamine functional group
Mechanism of Action
Target of action
Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which is crucial for nerve function . They are also known to inhibit various kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others .
Mode of action
The mode of action of oximes generally involves the reactivation of enzymes or inhibition of kinases. For example, in the case of AChE, oximes can bind to the enzyme and displace organophosphates, thereby reactivating the enzyme .
Biochemical pathways
Oximes can affect various biochemical pathways depending on their specific targets. For instance, by reactivating AChE, they can restore normal nerve function. By inhibiting kinases, they can affect cell signaling pathways .
Pharmacokinetics
The pharmacokinetics of oximes can vary widely depending on their specific structure. Some oximes are known to have good bioavailability and can be administered orally, while others may require intravenous administration .
Result of action
The result of oxime action can range from the alleviation of symptoms of organophosphate poisoning (in the case of AChE reactivation) to potential anticancer effects (in the case of kinase inhibition) .
Action environment
The action of oximes can be influenced by various environmental factors, including pH and the presence of other substances that can react with oximes. For instance, certain conditions have been known to racemize the oxime geometry, leading to the formation of both regioisomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine typically involves the reaction of adamantan-1-yl and phenyl derivatives under specific conditions. One common method includes the use of a one-pot direct adamantane moiety inclusion, which simplifies the synthetic process . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like chromatography and crystallization to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the adamantane or phenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or platinum complexes.
Major Products Formed:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique adamantane moiety provides rigidity and stability to the synthesized molecules .
Biology: In biological research, (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and unique properties make it suitable for enhancing the performance of these materials.
Comparison with Similar Compounds
- Adamantan-1-yl-phenyl-trimethylsilanyloxy-acetonitrile
- Adamantan-1-yl-(3-(4-bromo-phenyl)-oxiranyl)-methanone
- 1-Adamantan-1-yl-2,2-dibromo-ethanone
Uniqueness: The presence of both adamantane and phenyl groups provides a balance of rigidity and aromaticity, enhancing its utility in various fields of research .
Properties
IUPAC Name |
(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEYNINQZNZGGE-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2508457.png)
![1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2508460.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2508464.png)
![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)



![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
